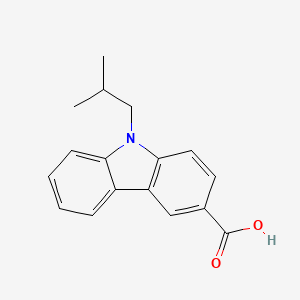![molecular formula C15H17N3O3 B4645070 ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4645070.png)
ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate
Descripción general
Descripción
Ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate is a chemical compound that has been widely studied for its potential use in pharmaceuticals. It is a pyrimidine derivative that has shown promising results in scientific research for its anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of inflammatory prostaglandins. The compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to inhibit the replication of HSV and HIV.
Biochemical and Physiological Effects:
Ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces the production of inflammatory prostaglandins. This can lead to a reduction in inflammation and pain. The compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. This can lead to a reduction in tumor growth. Additionally, the compound has been shown to inhibit the replication of HSV and HIV, which can lead to a reduction in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in lab experiments is that it has shown promising results in scientific research for its anti-inflammatory, anticancer, and antiviral properties. Additionally, the compound has been synthesized using a well-established method that yields high purity and high yield of the compound. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the compound's mode of action.
Direcciones Futuras
There are several future directions for research on ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. One direction is to further investigate the compound's mechanism of action. This will help to better understand how the compound works and how it can be optimized for use in pharmaceuticals. Another direction is to explore the compound's potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been extensively studied for its potential use in pharmaceuticals. It has shown promising results in scientific research for its anti-inflammatory, anticancer, and antiviral properties. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has shown antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
ethyl 2-(2-methoxyanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-14(19)11-9-16-15(17-10(11)2)18-12-7-5-6-8-13(12)20-3/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWQTYGGNCROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4644994.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)

![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4645022.png)
![dimethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)terephthalate](/img/structure/B4645030.png)

![1-(2-fluorophenyl)-N-[3-(3-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4645043.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4645048.png)

![N-(2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4645065.png)
![methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B4645078.png)
![4-({[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4645089.png)
![1-(2,2-dimethylpropanoyl)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4645091.png)
![3-(3-chloro-4-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4645092.png)